

# TG-100435: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**TG-100435** is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. This document provides a comprehensive overview of its biological activity, focusing on its mechanism of action, target kinases, and the signaling pathways it modulates. Quantitative data from biochemical and pharmacokinetic studies are summarized, and detailed experimental methodologies are provided. Visual representations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of **TG-100435**'s cellular effects.

#### **Core Mechanism of Action**

**TG-100435** functions as an ATP-competitive inhibitor of several protein tyrosine kinases, playing a crucial role in cancer research. By binding to the ATP-binding site of these enzymes, it prevents the transfer of a phosphate group to their respective substrates, thereby blocking downstream signaling cascades that are often implicated in cell proliferation, survival, and angiogenesis.

## **Quantitative Biological Data**

The inhibitory activity and pharmacokinetic properties of **TG-100435** have been characterized in several studies. The following tables summarize the key quantitative data.



**Table 1: In Vitro Kinase Inhibition** 

| Target Kinase | Inhibition Constant (K <sub>i</sub> ) (nM) |  |
|---------------|--------------------------------------------|--|
| Src           | 13 - 64[1]                                 |  |
| Lyn           | 13 - 64[1]                                 |  |
| Abl           | 13 - 64[1]                                 |  |
| Yes           | 13 - 64[1]                                 |  |
| Lck           | 13 - 64[1]                                 |  |
| EphB4         | 13 - 64[1]                                 |  |

**Table 2: Pharmacokinetic Parameters** 

| Species | Systemic Clearance<br>(mL/min/kg) | Oral Bioavailability (%) |
|---------|-----------------------------------|--------------------------|
| Mouse   | 20.1[1]                           | 74[1]                    |
| Rat     | 12.7[1]                           | 23[1]                    |
| Dog     | 14.5[1]                           | 11[1]                    |

#### Metabolism

**TG-100435** is metabolized in vivo to its N-oxide metabolite, TG100855. This metabolite is 2 to 9 times more potent than the parent compound. The primary enzymes responsible for this biotransformation are flavin-containing monooxygenases.[1]

# Signaling Pathways Modulated by TG-100435

By inhibiting key tyrosine kinases, **TG-100435** disrupts several critical cellular signaling pathways.

## **Src Family Kinase (SFK) Signaling**

Src and other SFKs (Lyn, Yes, Lck) are non-receptor tyrosine kinases that play pivotal roles in regulating cell growth, division, migration, and survival. **TG-100435**'s inhibition of these kinases



can lead to the downregulation of multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, ultimately inducing apoptosis and inhibiting tumor growth.





Click to download full resolution via product page

Src Kinase Signaling Pathway Inhibition by TG-100435

### **Abl Kinase Signaling**

Abl kinase is involved in cell differentiation, cell division, cell adhesion, and stress response. In certain cancers, such as chronic myeloid leukemia (CML), the Bcr-Abl fusion protein leads to constitutively active Abl kinase, driving uncontrolled cell proliferation. Inhibition of Abl by **TG-100435** can block these oncogenic signals.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TG-100435: A Technical Guide to its Biological Activity].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246561#tg-100435-biological-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.